

Application Note: Analysis of Demeton by Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: *Demeton*

Cat. No.: *B052138*

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Abstract

This application note provides a detailed protocol for the analysis of **Demeton**, an organophosphate pesticide, using gas chromatography-mass spectrometry (GC-MS). The methodology outlined here is suitable for the quantification of **Demeton** and its related compounds (**Demeton**-S-methyl and Oxy**demeton**-methyl) in various matrices. This document includes comprehensive experimental procedures, data presentation in tabular format for easy interpretation, and a visual representation of the analytical workflow.

Introduction

Demeton is a systemic organophosphate insecticide and acaricide. Due to its toxicity, monitoring its residue levels in environmental and agricultural samples is crucial for public health and safety. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust, sensitive, and selective method for the determination of **Demeton** residues. This application note details a validated GC-MS method for the analysis of **Demeton**.

Experimental Protocols

Sample Preparation

A multi-residue method for pesticides enables the quantitative and sequential analysis of a large number of vegetable and fruit samples.^[1] The following protocol is a general guideline

and may require optimization based on the specific sample matrix.

a. Extraction:

- For agricultural products like grains, legumes, and tea leaves, weigh an appropriate amount of the homogenized sample (e.g., 5-20 g).[2]
- Add a suitable volume of acetone and homogenize.[2]
- Filter the mixture under suction.[2]
- Repeat the extraction of the residue with an additional volume of acetone and combine the filtrates.[2]
- Adjust the final volume of the combined filtrate with acetone.[2]

b. Clean-up using Solid Phase Extraction (SPE):

- Take an aliquot of the extract and concentrate it at a temperature below 40°C.[2]
- The extract can be cleaned up by a salting-out step followed by redissolution in ethyl acetate.[1]
- For further cleanup, a solid-phase extraction (SPE) column, such as a graphitized carbon black/ethylenediamine-N-propylsilanized silica gel layered cartridge, can be used.[2]
- Condition the SPE cartridge with the appropriate solvent mixture (e.g., acetonitrile/toluene).[2]
- Load the concentrated extract onto the cartridge and elute the target analytes with a suitable solvent system.[2]
- Concentrate the eluate and reconstitute the residue in a solvent compatible with the GC-MS system (e.g., ethyl acetate or acetonitrile/toluene).[2][3]

GC-MS Analysis

The following instrumental parameters are recommended for the analysis of **Demeton**.

Table 1: GC-MS Instrumental Parameters

Parameter	Value
Gas Chromatograph	Agilent 6890N GC or equivalent[4]
Mass Spectrometer	Agilent 5975B MSD or equivalent[4]
GC Column	Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent[4]
Carrier Gas	Helium, constant flow rate of 1.0 - 1.69 mL/min[3][5]
Injection Mode	Splitless[3]
Injection Volume	1-3 µL[2]
Injector Temperature	250°C[3][5]
Oven Temperature Program	Initial 40-50°C (hold 1 min), ramp at 20-50°C/min to 110-140°C, then ramp at 7-10°C/min to 190-280°C, hold for 2-3 min.[3][4]
MS Ion Source	Electron Impact (EI)[4]
Ion Source Temperature	170-200°C[3][5]
Interface Temperature	250°C[3][5]
Acquisition Mode	Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation.[5]

Quantitative Data

The performance of the GC-MS method for the analysis of **Demeton-S-methyl** is summarized below.

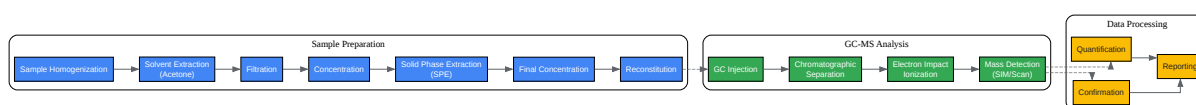
Table 2: Method Performance for **Demeton-S-methyl**

Parameter	Result
Linearity (R^2) (0.1 to 10 $\mu\text{g/mL}$)	≥ 0.990 [4]
Limit of Quantification (LOQ)	0.01 mg/kg[2]
Recovery (at 0.05 $\mu\text{g/g}$)	73.8% to 102.5%[1][6]
Relative Standard Deviation (RSD)	$\leq 5.7\%$ [1][6]

Table 3: Selected Ions for Monitoring (SIM) of **Demeton-S-methyl**

Ion Type	m/z
Quantification Ion	88.0[7]
Confirmation Ion 1	59.8[7]
Confirmation Ion 2	109.0[7]

Experimental Workflow



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Caption: Experimental workflow for **Demeton** analysis by GC-MS.

Discussion

The described GC-MS method provides a reliable and sensitive approach for the determination of **Demeton** residues. The sample preparation procedure, incorporating extraction and SPE cleanup, is effective in removing matrix interferences, thereby enhancing the accuracy and precision of the analysis. The use of a DB-5ms column or equivalent provides excellent separation of organophosphorus pesticides.[4] For quantification, operating the mass spectrometer in SIM mode increases sensitivity and selectivity, while full scan mode can be used for confirmation of the analyte's identity. It is recommended to use matrix-matched standards to compensate for any matrix enhancement effects that may lead to erroneously high recovery results.

Conclusion

This application note presents a comprehensive and validated GC-MS method for the analysis of **Demeton** in various sample matrices. The detailed protocols and performance data demonstrate that this method is suitable for routine monitoring and research applications, ensuring food safety and environmental protection.

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